![molecular formula C15H8F3N3O4 B14234663 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole CAS No. 539797-05-2](/img/structure/B14234663.png)
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole is a complex organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group and two nitro groups attached to a phenyl ring, which is further connected to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(trifluoromethyl)aniline to introduce the nitro groups, followed by a cyclization reaction to form the indole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives
Applications De Recherche Scientifique
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Shares similar functional groups but with an imidazole ring instead of an indole ring.
Fluazinam: A fungicide with a similar trifluoromethyl and nitro-substituted phenyl structure.
Trifluralin: An herbicide with a trifluoromethyl and nitro-substituted aromatic ring.
Uniqueness
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole is unique due to its indole moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
539797-05-2 |
|---|---|
Formule moléculaire |
C15H8F3N3O4 |
Poids moléculaire |
351.24 g/mol |
Nom IUPAC |
3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H8F3N3O4/c16-15(17,18)8-5-12(20(22)23)14(13(6-8)21(24)25)10-7-19-11-4-2-1-3-9(10)11/h1-7,19H |
Clé InChI |
DEDIBPRJGAOTTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



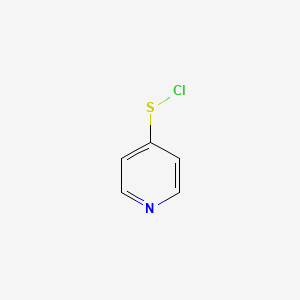
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)

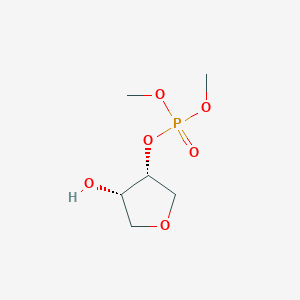
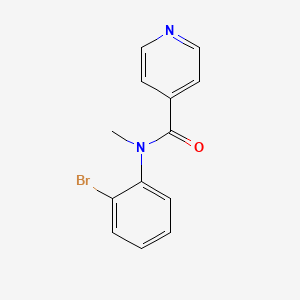
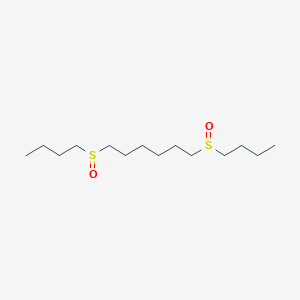
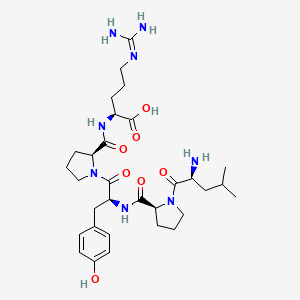
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)
